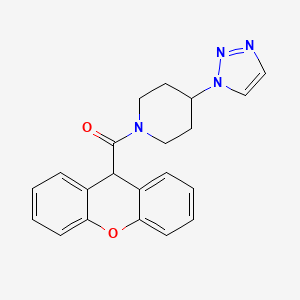![molecular formula C23H23ClN2O5S B6520926 N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-(3-phenylpropyl)ethanediamide CAS No. 896330-50-0](/img/structure/B6520926.png)
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-(3-phenylpropyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-(3-phenylpropyl)ethanediamide” is a chemical compound with the molecular formula C19H23ClN2O5S . Unfortunately, there isn’t much specific information available about this compound.
Synthesis Analysis
The synthesis of related compounds involves the use of 2-Chlorobenzenesulfonyl isocyanate . This compound can be synthesized by the catalytic carbonylation of potassium N,2-dichlorobenzenesulfonamidate in acetonitrile . The C-acylation of nitrogen-bearing heterocycles using 2-chlorobenzenesulfonyl isocyanate has also been reported .Aplicaciones Científicas De Investigación
Antibacterial Activity
The search for novel antibacterial agents is critical due to the rise in microbial resistance. Furan derivatives, including our compound of interest, have shown promise in combating bacterial infections. Their therapeutic efficacy has inspired medicinal chemists to create innovative antibacterial agents . Further studies are needed to explore the specific mechanisms and spectrum of activity against gram-positive and gram-negative bacteria.
Safety and Hazards
The safety and hazards of a compound refer to its potential risks in handling and use. For example, 2-Chlorobenzenesulfonyl isocyanate, a related compound, has hazard statements H314 - H317 - H334, indicating that it can cause severe skin burns and eye damage, and may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
Propiedades
IUPAC Name |
N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O5S/c24-18-10-12-19(13-11-18)32(29,30)21(20-9-5-15-31-20)16-26-23(28)22(27)25-14-4-8-17-6-2-1-3-7-17/h1-3,5-7,9-13,15,21H,4,8,14,16H2,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHSPXJNVMCGKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-(3-phenylpropyl)ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B6520843.png)
![N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-(3-phenylpropyl)ethanediamide](/img/structure/B6520845.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide](/img/structure/B6520863.png)
![N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3,4-dimethylbenzamide](/img/structure/B6520878.png)
![N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-methylethanediamide](/img/structure/B6520885.png)
![N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzamide](/img/structure/B6520888.png)
![N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B6520905.png)
![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzamide](/img/structure/B6520908.png)
![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-chlorophenyl)methyl]ethanediamide](/img/structure/B6520913.png)
![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-cyclohexylethanediamide](/img/structure/B6520915.png)
![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide](/img/structure/B6520931.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B6520938.png)
![N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6520941.png)
